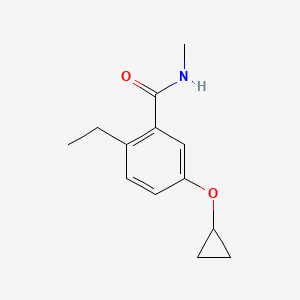

5-Cyclopropoxy-2-ethyl-N-methylbenzamide

Descripción

5-Cyclopropoxy-2-ethyl-N-methylbenzamide is a benzamide derivative characterized by a cyclopropoxy substituent at the 5-position, an ethyl group at the 2-position, and an N-methylated amide group. The cyclopropoxy group introduces a strained three-membered ring, which may influence steric and electronic properties, while the ethyl and N-methyl groups could modulate lipophilicity and metabolic stability. This compound’s absence in the provided evidence necessitates comparisons with structurally analogous benzamides to infer its properties and reactivity.

Propiedades

Fórmula molecular |

C13H17NO2 |

|---|---|

Peso molecular |

219.28 g/mol |

Nombre IUPAC |

5-cyclopropyloxy-2-ethyl-N-methylbenzamide |

InChI |

InChI=1S/C13H17NO2/c1-3-9-4-5-11(16-10-6-7-10)8-12(9)13(15)14-2/h4-5,8,10H,3,6-7H2,1-2H3,(H,14,15) |

Clave InChI |

LIFWZCKDUSVDLH-UHFFFAOYSA-N |

SMILES canónico |

CCC1=C(C=C(C=C1)OC2CC2)C(=O)NC |

Origen del producto |

United States |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 5-Cyclopropoxy-2-ethyl-N-methylbenzamide typically involves the reaction of 5-hydroxy-2-ethyl-N-methylbenzamide with cyclopropyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the substitution reaction .

Industrial Production Methods

Industrial production methods for 5-Cyclopropoxy-2-ethyl-N-methylbenzamide are not well-documented in the public domain. the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions, and ensuring the purity of the final product through techniques such as recrystallization and chromatography.

Análisis De Reacciones Químicas

Types of Reactions

5-Cyclopropoxy-2-ethyl-N-methylbenzamide can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to convert the amide group to an amine.

Substitution: Nucleophilic substitution reactions can occur at the cyclopropoxy group or the benzamide moiety under appropriate conditions.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

Substitution: Alkyl halides, bases like potassium carbonate (K2CO3)

Major Products Formed

Oxidation: Carboxylic acids, ketones

Reduction: Amines

Substitution: Various substituted benzamides

Aplicaciones Científicas De Investigación

5-Cyclopropoxy-2-ethyl-N-methylbenzamide has several scientific research applications, including:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Studied for its potential interactions with biological macromolecules.

Medicine: Investigated for its potential pharmacological properties, including anti-inflammatory and analgesic effects.

Industry: Utilized in the development of specialty chemicals and materials.

Mecanismo De Acción

The mechanism of action of 5-Cyclopropoxy-2-ethyl-N-methylbenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity. The exact pathways and molecular targets involved are still under investigation and require further research to be fully elucidated .

Comparación Con Compuestos Similares

Comparison with Similar Compounds

The following analysis compares 5-Cyclopropoxy-2-ethyl-N-methylbenzamide with four structurally related benzamide derivatives from the literature. Key differences in substituents, functional groups, and applications are highlighted (Table 1).

Table 1: Structural and Functional Comparison of Benzamide Derivatives

*Theoretical data for 5-Cyclopropoxy-2-ethyl-N-methylbenzamide inferred from structural analogs.

Key Structural and Functional Insights

Cyclopropoxy vs. Other Substituents

- The cyclopropoxy group in the target compound contrasts with substituents like nitro (), chloro-methoxy-sulfonamide (), and aromatic fused rings (). Cyclopropoxy’s strained ring may enhance metabolic stability compared to bulkier groups (e.g., sulfonamide in ), while its ether oxygen could improve solubility relative to purely hydrophobic substituents like ethyl or methyl .

Amide Substitution Effects

- The N-methyl group in the target compound reduces hydrogen-bonding capacity compared to the N-(2-hydroxy-1,1-dimethylethyl) group in , which facilitates metal coordination in catalysis . However, N-methylation often improves pharmacokinetic properties (e.g., blood-brain barrier penetration) in drug candidates .

In contrast, the 2-nitro group in introduces strong electron-withdrawing effects, which could make that compound more reactive in electrophilic substitution reactions .

Applications in Medicinal Chemistry While and highlight benzamides with complex substituents (e.g., sulfonamide, fused aromatic systems) for target-specific interactions, the target compound’s simpler structure (cyclopropoxy, ethyl, N-methyl) may balance bioavailability and synthetic accessibility.

Notes and Limitations

- Lack of Direct Data : The absence of experimental studies on 5-Cyclopropoxy-2-ethyl-N-methylbenzamide necessitates cautious extrapolation from analogs. Synthesis and characterization (e.g., XRD, NMR) are recommended to validate inferred properties.

- Functional Group Synergy : The interplay between the cyclopropoxy, ethyl, and N-methyl groups warrants further exploration. For example, the ethyl group’s steric effects might offset cyclopropoxy’s strain, altering reactivity compared to simpler benzamides .

- Diverse Applications: –4 demonstrate benzamides’ versatility in catalysis, drug intermediates, and bioactive molecules. The target compound’s unique substituent combination positions it as a candidate for novel applications in these domains.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.